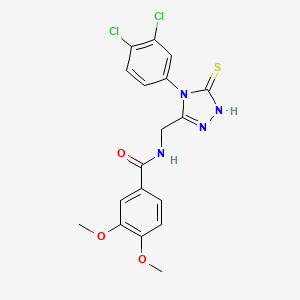
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H16Cl2N4O3S and its molecular weight is 439.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which has been associated with various biological activities. The presence of the 3,4-dichlorophenyl group and the 3,4-dimethoxybenzamide moiety contributes to its overall pharmacological profile. The molecular formula is C17H14Cl2N4O2S .
Pharmacological Profile
1. Anticancer Activity
The triazole scaffold has shown promise in anticancer research. Compounds containing a 1,2,4-triazole nucleus have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.
2. Antibacterial Activity
Research indicates that triazole derivatives can possess antibacterial properties. This compound may inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV . In vitro studies have shown that structurally related compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorophenyl Group | Enhances anticancer and antibacterial activity |
| Dimethoxybenzamide Moiety | Contributes to anti-inflammatory effects |
| Thioxo Group | Potentially increases enzyme inhibition |
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against A431 skin cancer cells with an IC50 value of 1.98 µg/mL .
- Antibacterial Properties : Another research highlighted that derivatives with similar thioxo groups showed potent antibacterial activity against multi-drug resistant strains with MIC values comparable to standard antibiotics .
- In Vivo Studies : Animal models have shown that compounds with the triazole moiety can reduce tumor size significantly compared to control groups when administered at therapeutic doses .
科学的研究の応用
2.1 Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide have been shown to possess antibacterial and antifungal properties. These activities are attributed to their ability to inhibit key enzymes in microbial metabolism .
2.2 Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that the compound can bind effectively to the active site of 5-LOX, suggesting its potential use as an anti-inflammatory agent .
2.3 Anticancer Activity
The triazole moiety has been linked to anticancer properties in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . A study highlighted that modifications in the triazole structure could enhance its anticancer efficacy .
Case Studies
特性
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-26-14-6-3-10(7-15(14)27-2)17(25)21-9-16-22-23-18(28)24(16)11-4-5-12(19)13(20)8-11/h3-8H,9H2,1-2H3,(H,21,25)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOYTVZNGVHBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













